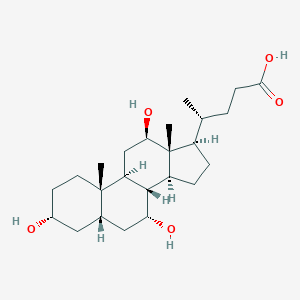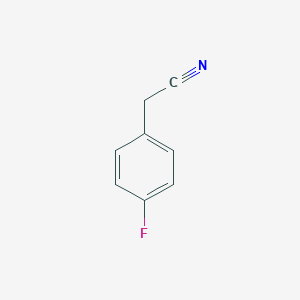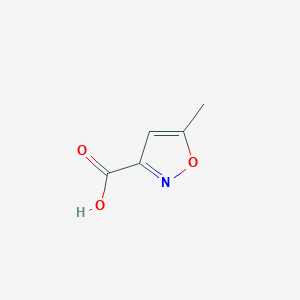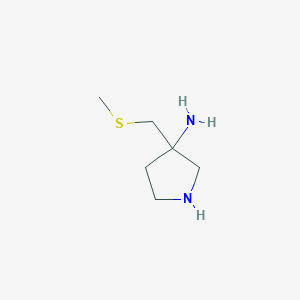![molecular formula C13H16Cl2F3N3O6S B056405 (2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid CAS No. 122652-97-5](/img/structure/B56405.png)
(2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione: is a chemical compound known for its unique structure and properties. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. The addition of the dichloro-trifluoropropenyl group imparts distinct chemical and biological characteristics to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione typically involves the reaction of glutathione with 1,2-dichloro-3,3,3-trifluoropropene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
化学反应分析
Types of Reactions: S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the dichloro or trifluoro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols .
科学研究应用
Chemistry: In chemistry, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in selective transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in modulating cellular redox states and as a probe for studying glutathione-related pathways.
Medicine: In medicine, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is investigated for its potential therapeutic applications, including its role in detoxification processes and as an antioxidant.
Industry: Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione involves its interaction with cellular thiols and enzymes. The compound can undergo redox reactions, influencing the cellular redox state and modulating the activity of glutathione-dependent enzymes. This can affect various cellular processes, including detoxification and antioxidant defense.
相似化合物的比较
- S-(1,2-Dicarboxyethyl)glutathione
- S-(1,2-Dihydroxyethyl)glutathione
- S-(1,2-Dichloroethyl)glutathione
Comparison: Compared to these similar compounds, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is unique due to the presence of the trifluoropropenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications.
属性
CAS 编号 |
122652-97-5 |
|---|---|
分子式 |
C13H16Cl2F3N3O6S |
分子量 |
470.2 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16Cl2F3N3O6S/c14-9(13(16,17)18)10(15)28-4-6(20)11(25)21(3-8(23)24)7(22)2-1-5(19)12(26)27/h5-6H,1-4,19-20H2,(H,23,24)(H,26,27)/b10-9-/t5-,6-/m0/s1 |
InChI 键 |
KDFMEOFBRCYNKT-BURXGOFRSA-N |
SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSC(=C(C(F)(F)F)Cl)Cl)N)C(C(=O)O)N |
手性 SMILES |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CS/C(=C(/C(F)(F)F)\Cl)/Cl)N)[C@@H](C(=O)O)N |
规范 SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSC(=C(C(F)(F)F)Cl)Cl)N)C(C(=O)O)N |
同义词 |
DCTFPG S-(1,2-dichloro-3,3,3-trifluoro-1-propenyl)glutathione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



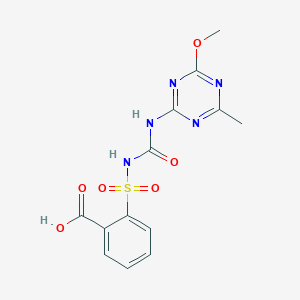

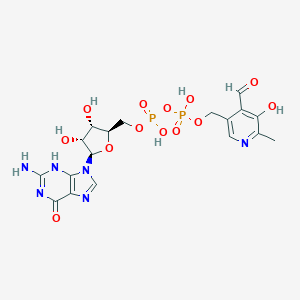
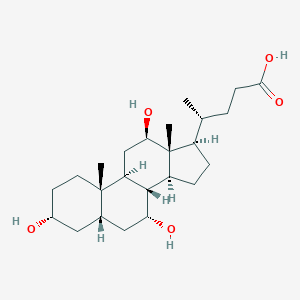
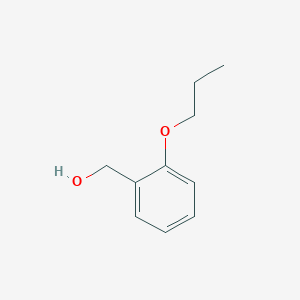
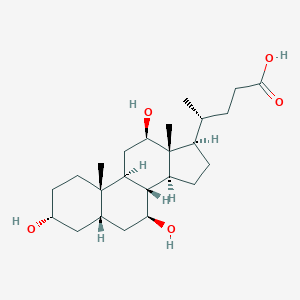
![Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI)](/img/structure/B56346.png)
![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)

